molecular formula C24H46O6 B12774454 Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester CAS No. 50825-77-9

Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester

Cat. No.: B12774454
CAS No.: 50825-77-9
M. Wt: 430.6 g/mol
InChI Key: CNFBVKHISCKTDB-UHFFFAOYSA-N
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Description

The compound identified by the Unique Ingredient Identifier WAV5QA0M3V is known as Glyceryl 1-Lactate 3-Stearate. This compound is a derivative of glycerol, lactic acid, and stearic acid, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl 1-Lactate 3-Stearate is synthesized through the esterification of glycerol with lactic acid and stearic acid. The reaction typically involves heating glycerol with an excess of lactic acid and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thereby driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of Glyceryl 1-Lactate 3-Stearate involves large-scale esterification processes. The reactants are mixed in large reactors equipped with heating and stirring mechanisms. The reaction mixture is heated to a specific temperature, usually between 150°C and 200°C, and maintained under these conditions for several hours. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Glyceryl 1-Lactate 3-Stearate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into glycerol, lactic acid, and stearic acid.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Esterification and Transesterification: It can participate in further esterification or transesterification reactions with other alcohols or acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Major Products

    Hydrolysis: Glycerol, lactic acid, and stearic acid.

    Oxidation: Corresponding carboxylic acids.

    Esterification: Various esters depending on the alcohol or acid used.

Scientific Research Applications

Glyceryl 1-Lactate 3-Stearate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Employed in the formulation of biological buffers and media.

    Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying properties.

Mechanism of Action

The mechanism of action of Glyceryl 1-Lactate 3-Stearate involves its ability to interact with various molecular targets and pathways. In drug delivery systems, it acts as an emulsifier, enhancing the solubility and bioavailability of hydrophobic drugs. It can also interact with cell membranes, facilitating the transport of active ingredients into cells. The compound’s ester bonds can be hydrolyzed by enzymes, releasing the active components in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl Monostearate: Similar in structure but contains only one stearic acid moiety.

    Glyceryl Distearate: Contains two stearic acid moieties.

    Glyceryl Lactate: Contains lactic acid but lacks the stearic acid component.

Uniqueness

Glyceryl 1-Lactate 3-Stearate is unique due to its combination of glycerol, lactic acid, and stearic acid, which imparts distinct emulsifying and stabilizing properties. This makes it particularly valuable in applications requiring both hydrophilic and lipophilic balance.

Properties

CAS No.

50825-77-9

Molecular Formula

C24H46O6

Molecular Weight

430.6 g/mol

IUPAC Name

[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] octadecanoate

InChI

InChI=1S/C24H46O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h21-22,25-26H,3-20H2,1-2H3

InChI Key

CNFBVKHISCKTDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)O

Origin of Product

United States

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